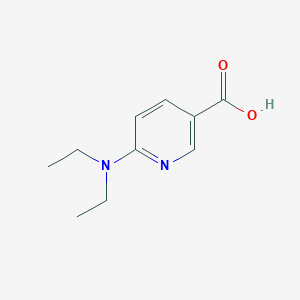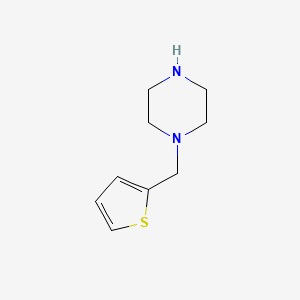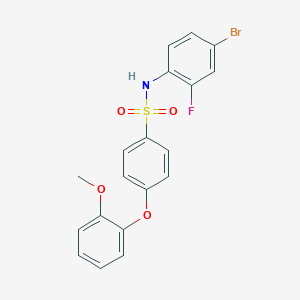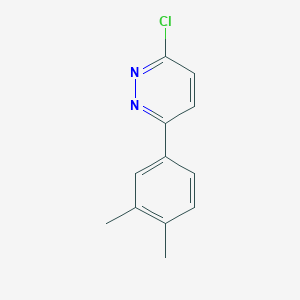
6-(Diethylamino)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . . This compound is a derivative of nicotinic acid, featuring a diethylamino group at the 6-position of the pyridine ring. It is typically found in a powder form and is used in various chemical and biological applications .
準備方法
The synthesis of 6-(Diethylamino)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with diethylamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the diethylamino group. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
6-(Diethylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
6-(Diethylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Diethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity . The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
類似化合物との比較
6-(Diethylamino)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Nicotinic acid: The parent compound, which lacks the diethylamino group.
6-Aminonicotinic acid: A similar compound with an amino group instead of a diethylamino group.
6-Methylnicotinic acid: Another derivative with a methyl group at the 6-position.
The uniqueness of this compound lies in its diethylamino group, which imparts specific chemical and biological properties that differentiate it from other nicotinic acid derivatives .
特性
IUPAC Name |
6-(diethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZJVCIBXXKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2956382.png)

![methyl 3-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2956388.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)

![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2956399.png)
![2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2956400.png)

![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)
![N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2956403.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2956404.png)
